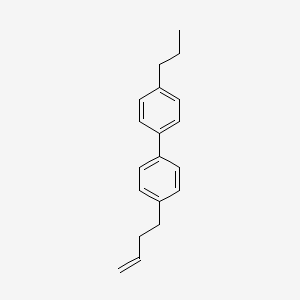
4-(But-3-en-1-yl)-4'-propyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound has a but-3-en-1-yl group attached to one benzene ring and a propyl group attached to the other. These functional groups can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl typically involves the coupling of two benzene rings with the desired substituents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods
In an industrial setting, the production of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process.
化学反応の分析
Types of Reactions
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the but-3-en-1-yl group to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium or platinum catalyst are typical.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene rings.
科学的研究の応用
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies on the molecular interactions and pathways are essential to understand the compound’s effects fully.
類似化合物との比較
Similar Compounds
- 4-(But-3-en-1-yl)-4’-methyl-1,1’-biphenyl
- 4-(But-3-en-1-yl)-4’-ethyl-1,1’-biphenyl
- 4-(But-3-en-1-yl)-4’-butyl-1,1’-biphenyl
Uniqueness
4-(But-3-en-1-yl)-4’-propyl-1,1’-biphenyl is unique due to the specific combination of the but-3-en-1-yl and propyl groups These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and interaction with other molecules
特性
CAS番号 |
194159-95-0 |
|---|---|
分子式 |
C19H22 |
分子量 |
250.4 g/mol |
IUPAC名 |
1-but-3-enyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C19H22/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,8-15H,1,4-7H2,2H3 |
InChIキー |
GRSZZWNHTFYCSW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



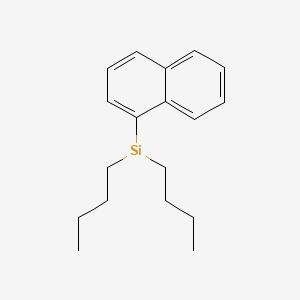
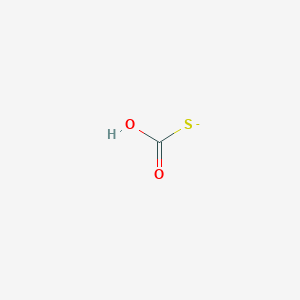
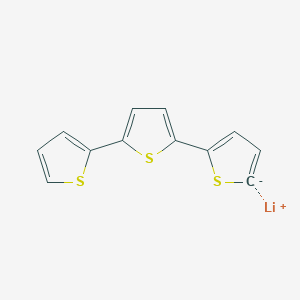
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
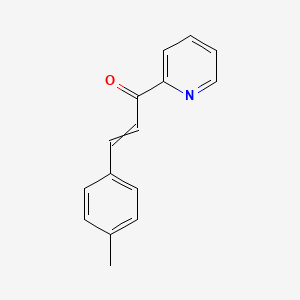



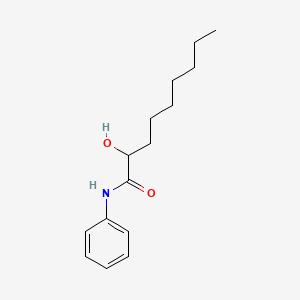
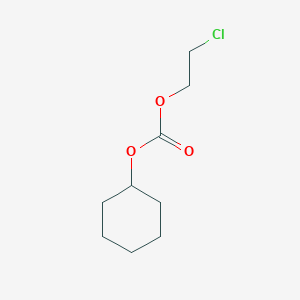
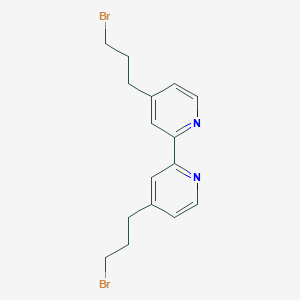
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
